![molecular formula C18H17ClFN3S B4535182 3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4535182.png)
3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions starting from simple precursors. For example, derivatives can be synthesized by cyclization reactions of thiosemicarbazides under specific conditions, followed by reactions with various electrophiles to introduce different substituents at the triazole ring (Gülerman et al., 1997).
Molecular Structure Analysis
Molecular structure determination, often accomplished through X-ray diffraction, reveals the arrangement of atoms within the molecule and the geometry of the triazole core. The structure is crucial for understanding the compound's reactivity and interaction with biological targets (Jing, 2008).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, reflecting their rich chemistry. For instance, debenzylation of substituted triazoles can be achieved using palladium on carbon and hydrogen, showcasing the functional group transformations applicable to these compounds (Farooq et al., 2012).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are determined experimentally. These properties are influenced by the molecular structure and substituents on the triazole ring, affecting the compound's application and handling (Panini et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form hydrogen bonds and other non-covalent interactions, are crucial for the application of triazole derivatives. Analysis of these properties is based on both experimental data and theoretical calculations, such as Density Functional Theory (DFT) studies (Beytur & Avinca, 2021).
properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-5-(4-methylphenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3S/c1-3-23-17(13-6-4-12(2)5-7-13)21-22-18(23)24-11-14-8-9-15(20)10-16(14)19/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJIGECXBXKYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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